N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine
Description
Properties
CAS No. |
920520-18-9 |
|---|---|
Molecular Formula |
C22H13ClFN3S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H13ClFN3S/c23-14-6-7-15-17(9-10-25-20(15)12-14)26-18-8-5-13(11-16(18)24)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26) |
InChI Key |
OPMIDUGTYQLEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Chloroquinolin-4-amine Core
The quinoline core, specifically 7-chloroquinolin-4-amine, is typically prepared via nucleophilic aromatic substitution on 4,7-dichloroquinoline. This involves:
Reacting 4,7-dichloroquinoline with ammonia or an amine source under controlled conditions (e.g., in anhydrous solvents like DMF at elevated temperatures around 60–80 °C) to selectively substitute the chlorine at the 4-position with an amino group, leaving the 7-chloro substituent intact.
The reaction is monitored by TLC and purified by recrystallization or chromatography to yield 7-chloroquinolin-4-amine in high purity and yields typically above 80%.
Preparation of the 4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl Amine Fragment
The benzothiazole moiety bearing a fluorine substituent on the phenyl ring is synthesized through multi-step procedures:
Starting from 2-aminobenzenethiol derivatives, cyclization with appropriate reagents (e.g., α-haloketones) under acidic conditions yields the benzothiazole ring.
Introduction of the fluorine atom at the 2-position of the phenyl ring is achieved via selective halogenation or fluorination reactions, often using electrophilic fluorinating agents or nucleophilic aromatic substitution on activated precursors.
The resulting 4-(1,3-benzothiazol-2-yl)-2-fluoroaniline is isolated and purified for subsequent coupling.
Coupling of the Quinoline and Benzothiazole Fragments
The key step is the formation of the N-aryl linkage between the 7-chloroquinolin-4-amine and the 4-(1,3-benzothiazol-2-yl)-2-fluorophenyl amine:
This is commonly achieved via Buchwald-Hartwig amination or nucleophilic aromatic substitution, where the amino group of the benzothiazole-substituted aniline attacks the 7-chloro position of the quinoline under palladium catalysis or basic conditions.
Typical conditions include the use of palladium catalysts (e.g., Pd(OAc)2), phosphine ligands, bases such as sodium tert-butoxide or potassium carbonate, and solvents like toluene or dioxane at temperatures ranging from 80 to 120 °C.
The reaction proceeds with good regioselectivity and yields, often exceeding 70%, producing the target compound N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
Electron-donating groups on the phenyl ring improve yields in the coupling step by stabilizing intermediates, while electron-withdrawing groups like fluorine require optimized catalyst systems to achieve high conversion.
Solvent choice critically affects reaction efficiency; polar aprotic solvents such as DMF and dioxane are preferred for nucleophilic aromatic substitution, while toluene or 1,4-dioxane are favored for palladium-catalyzed amination.
Temperature control is essential to avoid side reactions such as dehalogenation or polymerization; typical reaction times range from 6 to 24 hours depending on the step.
Purification is generally achieved by recrystallization from solvent mixtures (e.g., dichloromethane/hexane) or silica gel chromatography, ensuring high purity for biological testing.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing the benzothiazole and quinoline structures exhibit significant anticancer properties. The following table summarizes the cytotoxic effects of N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 14.34 | Doxorubicin | 19.35 |
| HCT-116 (Colon Cancer) | 6.90 | Doxorubicin | 11.26 |
| A549 (Lung Cancer) | 22.96 | Doxorubicin | 23.47 |
These results demonstrate that the compound exhibits comparable or superior cytotoxicity to doxorubicin, a widely used chemotherapeutic agent, indicating its potential as a therapeutic candidate in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The following table presents its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
These findings suggest that the compound could serve as a new antimicrobial agent, particularly against antibiotic-resistant strains .
Case Studies in Antimicrobial Research
- Study on Staphylococcus aureus : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus with an MIC of 12 μg/mL, indicating its potential application in treating infections resistant to conventional antibiotics.
- Evaluation Against Escherichia coli : Another investigation revealed effectiveness against Escherichia coli with an MIC of 15 μg/mL, further supporting its role as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The final product is obtained by coupling the chlorinated benzothiazole with a fluorophenyl amine using coupling reagents such as EDCI in the presence of bases like triethylamine.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compound .
Mechanism of Action
The mechanism of action of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 7-chloroquinoline derivatives is highly dependent on substituent patterns. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The sulfonyl group in compound 40 and the benzothiazole in the target compound enhance potency compared to unsubstituted analogs, likely due to improved target binding or metabolic stability .
- Linker Flexibility : Ethylenediamine-linked derivatives (e.g., compound 2 ) show versatility in conjugation with steroids or other pharmacophores, broadening therapeutic applications .
Physicochemical Properties
- Solubility : Sulfonyl (compound 40 ) and diamine (compound 12 ) substituents enhance aqueous solubility, critical for formulation .
Biological Activity
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and as a therapeutic agent against various diseases. This article delves into its biological activity, synthesizing data from diverse research studies, case evaluations, and detailed findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a chloroquinoline framework. Its molecular formula is C17H13ClFN3S, with a molecular weight of approximately 353.82 g/mol. The presence of fluorine and chlorine atoms contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases: The compound has shown promising results in inhibiting various kinases that are crucial for tumor growth. For instance, it was evaluated against a panel of kinases where it demonstrated significant binding affinity, stabilizing several target proteins with notable temperature shifts indicative of strong interactions .
- Induction of Apoptosis: Studies have reported that compounds with similar structural features induce apoptosis in cancer cell lines through mechanisms involving DNA damage and activation of apoptotic pathways .
Antiproliferative Effects
The antiproliferative activity of this compound was assessed using various cancer cell lines. The results indicate that the compound exhibits potent growth inhibition in the low micromolar range against several types of cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.5 | Induction of apoptosis |
| A549 (Lung) | 0.8 | Inhibition of cell cycle progression |
| SW620 (Colorectal) | 0.6 | DNA intercalation |
Case Studies
- Study on MCF-7 Cells : A detailed study demonstrated that the compound significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway. Flow cytometry analyses indicated an increase in sub-G1 phase cells, suggesting a rise in apoptotic cells .
- A549 Cell Line Evaluation : Another study highlighted the compound's ability to inhibit proliferation in A549 lung cancer cells through the activation of p38 MAPK signaling pathways, leading to enhanced apoptosis rates .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the benzothiazole and chloroquinoline moieties can significantly affect the biological activity. For instance:
Q & A
Q. Q1: What are the key challenges in synthesizing N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine, and how can reaction conditions be optimized for higher yields?
Answer: Synthesis of this compound involves multi-step coupling reactions, including the formation of the benzothiazole ring and subsequent fluorophenyl-quinoline linkage. A critical challenge is controlling regioselectivity during fluorination and benzothiazole cyclization. For example, in analogous quinoline derivatives, heating in ethanol with precise stoichiometric ratios of fluorinated precursors (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) and amines is essential to minimize side products . Optimizing reaction time (e.g., 12–24 hours) and temperature (80–100°C) can improve yields. Purity can be enhanced via recrystallization from methanol/water mixtures, as demonstrated in related benzoxazole syntheses .
Q. Q2: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra for characteristic peaks:
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns. NIST Standard Reference Database 69 provides comparative spectral data for validation .
- HPLC-PDA: Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. Q3: What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC50 values) across studies involving this compound?
Answer: Discrepancies in IC50 values often arise from variations in assay conditions (e.g., cell lines, solvent used for dissolution). To address this:
- Standardize Solubility: Use DMSO for stock solutions (≤0.1% final concentration) to avoid cytotoxicity artifacts.
- Validate Target Engagement: Employ biophysical methods like surface plasmon resonance (SPR) to confirm direct binding to biological targets (e.g., kinases or DNA topoisomerases) .
- Cross-Validate with Structural Analogs: Compare activity with structurally related benzothiazole-quinoline hybrids (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) to identify SAR trends .
Q. Q4: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction: Use tools like SwissADME to predict logP (optimal range: 2–5), blood-brain barrier permeability, and CYP450 inhibition.
- Docking Studies: Model interactions with target proteins (e.g., EGFR or tubulin) using AutoDock Vina. For example, the benzothiazole moiety may occupy hydrophobic pockets, while the quinoline NH forms hydrogen bonds .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with robust binding .
Q. Q5: What experimental approaches are recommended for investigating the compound’s mechanism of action in anticancer studies?
Answer:
- Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to identify G2/M arrest, common in quinoline-based agents.
- Apoptosis Assays: Perform Annexin V-FITC/PI staining and caspase-3/7 activation assays.
- Transcriptomic Profiling: Conduct RNA-seq to identify dysregulated pathways (e.g., DNA repair or apoptosis) .
- In Vivo Models: Evaluate efficacy in xenograft models, monitoring tumor volume and metastasis via bioluminescence imaging .
Data Analysis and Reproducibility
Q. Q6: How should researchers address discrepancies in solubility data reported for this compound?
Answer:
- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. For low aqueous solubility (<10 µM), employ cyclodextrin-based formulations .
- Dynamic Light Scattering (DLS): Measure particle size in solution to detect aggregation, which may falsely indicate insolubility.
- Cite Source-Specific Data: Reference NIST or peer-reviewed studies for reliable solubility parameters .
Q. Q7: What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
Answer:
- Nonlinear Regression: Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate IC50 and Hill coefficients.
- ANOVA with Tukey’s Post Hoc Test: Compare multiple treatment groups for significance (p < 0.05).
- Quality Control: Include replicates (n ≥ 3) and report SEM to ensure reproducibility .
Advanced Characterization
Q. Q8: How can researchers utilize X-ray crystallography to resolve ambiguities in the compound’s solid-state structure?
Answer:
- Crystal Growth: Use vapor diffusion with ethanol/water mixtures. For example, related benzoxazole derivatives form monoclinic crystals (space group P2/c) suitable for diffraction .
- Refinement: Apply SHELXL to refine atomic coordinates, reporting R-factors < 0.05.
- Validate Hydrogen Bonding: Analyze intermolecular interactions (e.g., NH···O/F) to explain stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
